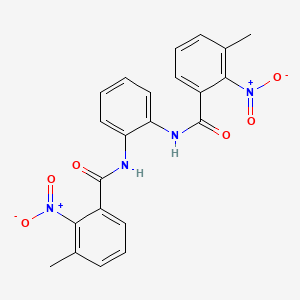
N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is an organic compound characterized by its unique structure, which includes two nitrobenzamide groups connected by a phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) typically involves the reaction of 1,2-phenylenediamine with 3-methyl-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under heating.
Major Products
Reduction: The major product would be N,N’-(1,2-Phenylene)bis(3-methyl-2-aminobenzamide).
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and influencing its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,2-Phenylene)bis(3-tert-butylsalicylideneiminato)nickel (II): A nickel complex with a similar phenylene bridge but different substituents.
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Another compound with a phenylene bridge but different functional groups.
Uniqueness
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is unique due to its specific combination of nitrobenzamide groups and the phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and biochemical research.
Propiedades
Número CAS |
918152-78-0 |
|---|---|
Fórmula molecular |
C22H18N4O6 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
3-methyl-N-[2-[(3-methyl-2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-7-5-9-15(19(13)25(29)30)21(27)23-17-11-3-4-12-18(17)24-22(28)16-10-6-8-14(2)20(16)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
KNWVMZISBCBGQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
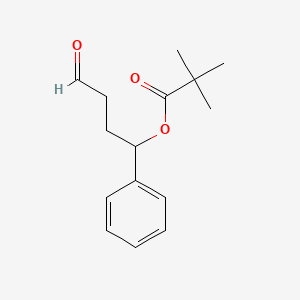
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
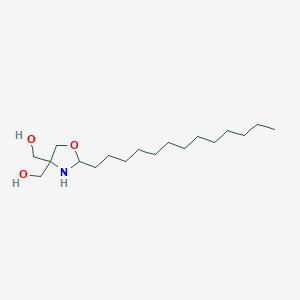
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
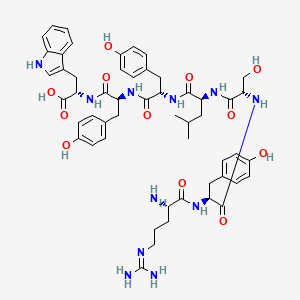
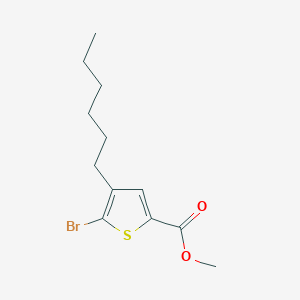
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)

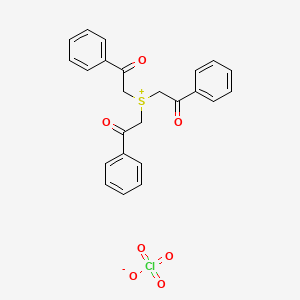
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)

